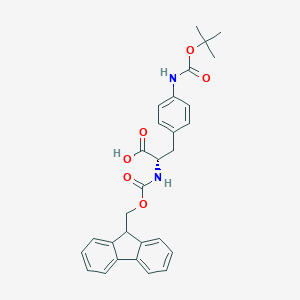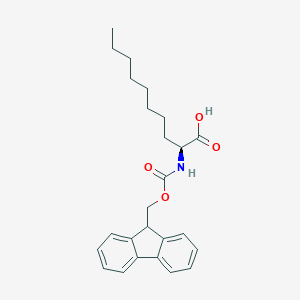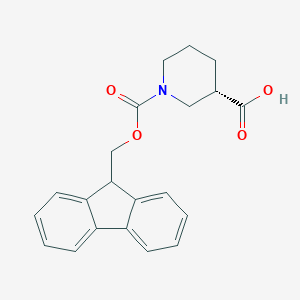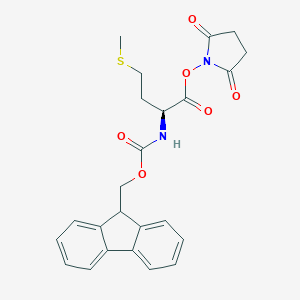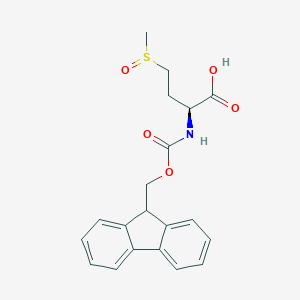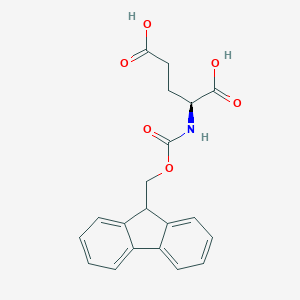
Fmoc-Glu-OH
Overview
Description
Fmoc-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid, is a compound with the molecular formula C20H19NO6 . It is widely used as a building block in peptide synthesis for the protection of amine groups .
Synthesis Analysis
While specific synthesis methods for Fmoc-Glu-OH were not found in the search results, Fmoc amino acids are generally synthesized through a process known as Fmoc solid-phase peptide synthesis . This involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group during synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-Glu-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of glutamic acid . The molecular weight of Fmoc-Glu-OH is 369.4 g/mol .
Chemical Reactions Analysis
Fmoc-Glu-OH, like other Fmoc amino acids, is used in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be selectively removed under specific conditions .
Physical And Chemical Properties Analysis
Fmoc-Glu-OH is a white to slight yellow to beige powder . It is soluble in DMF .
Scientific Research Applications
Synthesis of Cyclopropane Carboxylic Acids
“Fmoc-Glu-OH” serves as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using a palladium catalyst .
Drug Conjugation
It is used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives , which are significant in drug development and targeted delivery .
Peptide Synthesis
“Fmoc-Glu-OH” is widely utilized as a building block in peptide synthesis for the protection of amine groups, which is fundamental in creating various peptides for research and therapeutic use .
Hydrogel Formation
This compound is involved in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides, which have potential biomedical applications such as drug delivery systems .
Future Directions
Fmoc-Glu-OH, as a building block in peptide synthesis, has potential applications in the development of new peptides and proteins. For example, it can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
Mechanism of Action
Target of Action
Fmoc-Glu-OH, also known as Fmoc-L-glutamic acid, is primarily used as a building block in peptide synthesis for the protection of amine groups . It is a derivative of glutamic acid, an amino acid that plays key roles in protein synthesis and metabolism .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-Glu-OH serves as a base-labile protecting group. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Glu-OH is involved in the biochemical pathway of peptide synthesis. This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu-OH would largely depend on the properties of the final peptide product. It’s worth noting that the fmoc group is highly fluorescent, making certain uv-inactive compounds suitable for analysis by reversed phase hplc when reacted to give the fmoc derivatives .
Result of Action
The primary result of Fmoc-Glu-OH’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis and then being selectively removed, Fmoc-Glu-OH allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of Fmoc-Glu-OH is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of Fmoc-Glu-OH and its efficacy in peptide synthesis are thus dependent on the careful control of these and other factors in the synthesis environment.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427055 | |
| Record name | Fmoc-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OH | |
CAS RN |
121343-82-6 | |
| Record name | Fmoc-Glu-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of Fmoc-Glu-OH influence the properties of peptide-based hydrogels?
A1: Research suggests that incorporating Fmoc-Glu-OH into mixed peptide hydrogels can significantly alter their viscoelastic properties and introduce new chemical functionalities. [] This is likely due to the carboxylic acid group of glutamic acid contributing to hydrogen bonding and electrostatic interactions within the hydrogel network. For example, studies have shown that the presence of Fmoc-Glu-OH in gels composed of fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-Phe-Phe-OH) impacted the growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts. [] This highlights the potential of tuning gel properties through specific amino acid inclusion for optimized cell culture applications.
Q2: Can Fmoc-Glu-OH be used to create bioactive peptide hydrogels?
A2: While the provided excerpts do not specifically discuss using Fmoc-Glu-OH for creating bioactive hydrogels, the research highlights the possibility of incorporating bioactive peptides into Fmoc-Phe-Phe-OH based gels. [] For instance, gels containing both Fmoc-Phe-Phe-OH and Fmoc-Arg-Gly-Asp-OH (containing the cell adhesion motif RGD) showed promise as 3D cell scaffolds for human dermal fibroblasts. [] Given that Fmoc-Glu-OH can be incorporated into these gels and influence their properties, further research could explore its potential in combination with bioactive peptides for specific cell-instructive properties within the hydrogel.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



